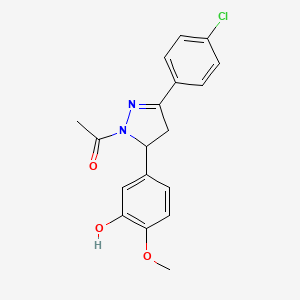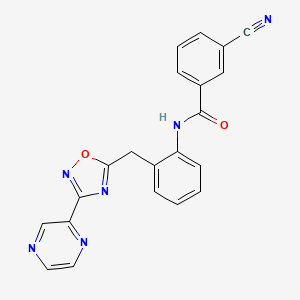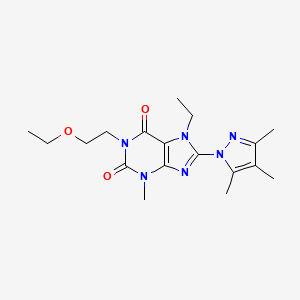
(2-(Methylthio)pyridin-3-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom). The “methylthio” and “thiazolidin” parts suggest the presence of sulfur in the molecule .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For example, pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using trimethylamine as a classical method and using magnesium oxide nanoparticles .Scientific Research Applications
Synthesis and Characterization
- Research has led to the synthesis of various heterocyclic compounds including those related to thiazolidine derivatives. These efforts often aim to explore new methods of synthesis or to understand the structural properties of these compounds. For example, a study focused on the synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reaction with different nucleophiles for anticancer evaluation, highlighting the diverse potential of such compounds in drug development (Gouhar & Raafat, 2015).
Biological Activities
- Some studies have focused on evaluating the biological activities of thiazolidine derivatives and related compounds. This includes assessing their antimicrobial, anticancer, and antioxidant properties. For instance, a study developed a new method for synthesizing 7-thioxo[1,3]thiazolo[3,2-c]pyrimidine derivatives and found that some of these compounds showed promising antimicrobial and antioxidant activities (Litvinchuk et al., 2021).
Molecular Docking and Theoretical Studies
- Theoretical studies including density functional theory (DFT) calculations and molecular docking have been employed to investigate the properties and potential biological activities of these compounds. For example, novel compounds including thiazol-5-yl derivatives were synthesized and subjected to spectroscopic characterization, DFT, and docking studies to understand their antibacterial activity (Shahana & Yardily, 2020).
Spectroscopic Properties and Structure-Activity Relationships
- Research into the spectroscopic properties and structure-activity relationships of compounds similar to the one you're interested in has provided insights into how modifications to the molecular structure can influence biological activity. For example, the study on the effects of structure and environment on the spectroscopic properties of certain methanone derivatives revealed insights into their fluorescence properties and potential applications (Al-Ansari, 2016).
properties
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-(2-thiophen-3-yl-1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS3/c1-18-12-11(3-2-5-15-12)13(17)16-6-8-20-14(16)10-4-7-19-9-10/h2-5,7,9,14H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIFSQOCIZQFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCSC2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Methylthio)pyridin-3-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2859154.png)
![3-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2859155.png)

![7-fluoro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2859159.png)



![3-(4-Methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2859167.png)
![2-[3-(4-Chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2859168.png)
![2-(3-methoxyphenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2859171.png)

